molecular formula C13H12Br2N4O B581564 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea CAS No. 1263208-76-9

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

Cat. No.: B581564
CAS No.: 1263208-76-9
M. Wt: 400.074
InChI Key: VKOLIQYWUCTHLZ-UHFFFAOYSA-N
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Description

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O It is characterized by the presence of two bromine atoms and two pyridine rings, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea typically involves the following steps:

    Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This reaction introduces bromine atoms at the 5-position of the pyridine ring.

    Formation of the urea linkage: The brominated product is then reacted with urea in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the urea linkage, resulting in the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition. Its brominated pyridine rings can interact with biological molecules, providing insights into biochemical pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The brominated pyridine rings can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(5-methylpyridin-2-yl)urea: This compound is similar in structure but lacks the bromine atoms. It has different reactivity and applications due to the absence of bromine.

    1,3-Bis(5-chloro-3-methylpyridin-2-yl)urea: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    1,3-Bis(5-fluoro-3-methylpyridin-2-yl)urea: The presence of fluorine atoms imparts unique properties, making it useful in different applications compared to the brominated compound.

Uniqueness

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound versatile for use in organic synthesis, biological studies, and industrial applications.

Properties

IUPAC Name

1,3-bis(5-bromo-3-methylpyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOLIQYWUCTHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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